N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of 316.35 g/mol. This compound is characterized by a piperidine ring substituted with a furan and a methoxypyridazine moiety. It is classified as an organic compound, specifically within the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves several key steps:
Technical details regarding reaction conditions, yields, and purification methods are often found in specialized chemical literature or patents related to similar compounds .
The molecular structure of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can be represented using various structural formulas:
COc1ccc(N2CCCC(C(=O)NCc3ccco3)C2)nn1The compound features a piperidine ring that serves as a central scaffold, with substituents that include a furan ring and a methoxypyridazine group. The presence of these heterocycles contributes to its potential biological activity.
N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives for further study .
The mechanism of action for N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is not fully elucidated but can be hypothesized based on its structure:
Data from biological assays would provide insight into its specific mechanisms and target interactions .
The physical and chemical properties of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.35 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties suggest that while specific data on boiling and melting points are lacking, the molecular weight indicates it is relatively lightweight compared to larger organic compounds .
N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has potential applications in various scientific fields:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2